REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1I.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O>>[CH3:1][O:2][C:3]([C:4]1[C:5]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[O:15][CH3:14])=[C:6]([O:10][CH3:11])[CH:7]=[CH:8][CH:9]=1)=[O:13]
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Name
|
|
Quantity
|
201.7 mg
|
Type
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reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)OC)I)=O
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Name
|
|
Quantity
|
125.9 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave after 27 hours
|
Duration
|
27 h
|
Type
|
TEMPERATURE
|
Details
|
of reflux a quantitative yield of the title substance
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=CC(=C1C1=C(C=CC=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |